molecular formula C7H17NO B8522185 MFCD19207490

MFCD19207490

Katalognummer: B8522185
Molekulargewicht: 131.22 g/mol
InChI-Schlüssel: CMMWLDUVRGBDBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD19207490 is an organic compound with the molecular formula C7H17NO It is a derivative of pentanamine, featuring a methoxy group and a methyl group attached to the carbon chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MFCD19207490 typically involves multiple steps, including alkylation, reduction, and amination. One common method involves the alkylation of a suitable precursor, followed by reduction to introduce the amine group. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

MFCD19207490 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different amine derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a wide range of functionalized amines .

Wissenschaftliche Forschungsanwendungen

MFCD19207490 has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It serves as a precursor in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of MFCD19207490 involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other proteins, leading to various biochemical effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to MFCD19207490 include:

    Methylamine: A primary amine with a simpler structure.

    Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen.

    Trimethylamine: A tertiary amine with three methyl groups attached to the nitrogen.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The presence of both methoxy and methyl groups allows for a wide range of chemical modifications and applications, setting it apart from simpler amines .

Eigenschaften

Molekularformel

C7H17NO

Molekulargewicht

131.22 g/mol

IUPAC-Name

1-methoxy-4-methylpentan-2-amine

InChI

InChI=1S/C7H17NO/c1-6(2)4-7(8)5-9-3/h6-7H,4-5,8H2,1-3H3

InChI-Schlüssel

CMMWLDUVRGBDBR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(COC)N

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.